tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate
Description
This compound is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position and a methylcarbamate linkage. Its rigid bicyclic structure and functional group positioning make it a valuable intermediate in medicinal chemistry, particularly for designing protease inhibitors or constrained peptide mimetics.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-9-4-8(10)6-11(9)14/h8-11H,4-7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAURQSFEOMIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl isocyanate. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that it may function as an inhibitor of acetylcholinesterase and β-secretase, enzymes involved in the pathophysiology of Alzheimer's.
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of related compounds demonstrated that derivatives of bicyclic amines could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The findings suggested that tert-butyl N-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate could be synthesized to enhance bioavailability and efficacy in vivo, potentially leading to new treatment options for neurodegenerative diseases .
Neuroscience Research
In neuroscience, the compound's structural analogs have been explored for their ability to modulate neurotransmitter systems. The bicyclic structure allows for interaction with various receptors, making it a candidate for studying synaptic transmission and plasticity.
Case Study: Synaptic Modulation
Research involving related compounds has shown that they can influence synaptic transmission in animal models. For instance, studies indicated that certain bicyclic carbamates could enhance synaptic plasticity in hippocampal slices, suggesting a role in learning and memory processes .
Synthetic Methodologies
The synthesis of tert-butyl N-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate involves several steps that can be optimized for yield and purity. The use of protecting groups during synthesis has been highlighted as a crucial step to prevent unwanted reactions.
Synthesis Pathway
- Protection of Amino Group : The amino group of the bicyclic amine is protected using a Boc (tert-butyloxycarbonyl) group.
- Coupling Reaction : The protected amine is then coupled with tert-butyl carbamate using standard coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection : Finally, the Boc group is removed to yield the desired product.
This synthetic route has been optimized to achieve high yields with minimal by-products, making it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
- Structure: Shares the bicyclo[2.2.1]heptane core but substitutes the 5-amino group with a hydroxyl (-OH).
- Molecular Formula: C₁₀H₁₇NO₂; Molecular Weight: 183.25 g/mol; CAS: EN300-674367 .
- Key Differences :
- The hydroxyl group reduces nucleophilicity compared to the Boc-protected amine, limiting its utility in coupling reactions.
- Higher polarity due to -OH may enhance aqueous solubility but reduce membrane permeability.
- Applications : Likely used as a precursor for oxidation or functionalization reactions.
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
- Structure: Features a bicyclo[3.1.1]heptane system (a pinane scaffold) instead of norbornane, with the amino group at the 1-position.
- Steric hindrance at the 1-position may hinder interactions with flat binding pockets (e.g., enzyme active sites).
- Applications : Suited for targets requiring axial chirality or strained conformations.
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate
- Structure: Positional isomer of the target compound, with the amino group at the 4-position on the bicyclo[2.2.1]heptane framework.
- Molecular Data : CAS: 1630907-27-5; Pricing: €174.00/1g (CymitQuimica) .
- Key Differences :
- Electronic effects differ due to altered amine positioning, affecting hydrogen-bonding capabilities.
- Synthesis costs are higher (e.g., €578.00/5g), likely due to challenges in regioselective functionalization.
- Applications : Positional isomerism may optimize binding affinity for specific biological targets.
Spirocyclic Analogues (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate)
- Structure: Spiro[3.5]nonane core with dual nitrogen atoms; CAS: 236406-55-6 (hydrochloride salt) .
- Key Differences: Spirocyclic systems offer 3D complexity and reduced symmetry, enhancing selectivity in drug-receptor interactions. The diazaspiro scaffold provides multiple sites for derivatization, unlike the monofunctional bicyclo[2.2.1] system.
- Applications : Preferred for kinase inhibitors or allosteric modulators requiring multi-directional pharmacophores.
Research Findings and Implications
- Synthetic Accessibility : Bicyclo[2.2.1]heptane derivatives (e.g., the target compound) are typically synthesized via Diels-Alder reactions, while spirocycles require more complex cyclization strategies .
- Biological Performance : The Boc-protected amine in the target compound balances stability and reactivity, enabling controlled deprotection for late-stage functionalization. In contrast, hydroxylated analogues (e.g., EN300-674367) are less versatile in click chemistry .
- Cost Considerations : Positional isomers (e.g., CAS 1630907-27-5) command higher prices due to regiochemical synthesis challenges, impacting scalability .
Biological Activity
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate is a compound with a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol. Its unique bicyclic structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Properties
The synthesis of this compound typically involves the reaction between a bicyclo[2.2.1]heptane derivative and tert-butyl isocyanate, often utilizing dichloromethane as a solvent and triethylamine as a catalyst at room temperature. The compound is characterized by its stability under standard laboratory conditions but may exhibit reactivity under specific chemical transformations such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure enables it to fit into binding sites, potentially modulating the activity of these biological molecules. Research indicates that it may function as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms are still under investigation .
Pharmacological Potential
Research has shown that this compound exhibits potential pharmacological activities, including:
- Antiinflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
- Neuroprotective Properties : Due to its structural similarity to known neuroprotective agents, it is being explored for potential applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Neuroprotection : A study demonstrated that related bicyclic compounds offered protection against oxidative stress in neuronal cell lines, suggesting that this compound could exhibit similar effects .
- Inflammation Modulation : Another research indicated that carbamate derivatives can modulate inflammatory pathways, hinting at the therapeutic potential of this compound in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| tert-butylN-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate | C13H24N2O2 | 240.35 g/mol | Antiinflammatory |
| tert-butylN-(4-amino-bicyclo[3.3.0]octan-1-yl)methyl carbamate | C14H26N2O2 | 254.37 g/mol | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing tert-butyl N-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate, and how can reaction yields be optimized?
- Methodological Answer : The bicyclo[2.2.1]heptane core introduces steric hindrance, complicating alkylation and carbamate formation. To optimize yields:
- Use Boc-protected intermediates (e.g., tert-butyl carbamates) to stabilize the amine group during reactions .
- Employ catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient coupling of bicyclic amines to carbamate groups .
- Monitor reaction progress via LC-MS or TLC, adjusting solvent polarity (e.g., DCM/MeOH mixtures) to improve solubility .
Q. How can the stereochemical integrity of the bicyclo[2.2.1]heptane ring be confirmed during synthesis?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems, as seen in structurally similar carbamate derivatives .
- 2D NMR (e.g., NOESY) can detect spatial proximity of protons on the bicyclic ring. For example, cross-peaks between the tert-butyl group and bridgehead protons confirm regioselectivity .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) differentiates enantiomers in racemic mixtures .
Advanced Research Questions
Q. How do structural modifications to the bicyclo[2.2.1]heptane scaffold affect its pharmacological activity in RXFP1 modulation?
- Methodological Answer :
- Replace the 5-amino group with bulkier substituents (e.g., fluorinated analogs) to evaluate steric effects on receptor binding. Evidence from RXFP1 modulators with fluorinated bicyclo[2.2.1]heptane derivatives shows altered binding affinities .
- Compare in vitro binding assays (e.g., fluorescence polarization) with in vivo efficacy in heart failure models to resolve discrepancies between target engagement and therapeutic outcomes .
- Use molecular dynamics simulations to map interactions between the bicyclic core and RXFP1’s transmembrane domain .
Q. What analytical strategies resolve contradictions in stability data for tert-butyl carbamate derivatives under physiological conditions?
- Methodological Answer :
- pH-dependent degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C and analyze hydrolytic products via UPLC-QTOF. Tert-butyl carbamates are prone to acidic cleavage, releasing CO₂ and the free amine .
- Forced degradation assays : Expose the compound to heat (60°C), light (UV-Vis), and oxidizing agents (H₂O₂) to identify degradation pathways. Stabilizing additives like ascorbic acid may mitigate oxidation .
Q. How can the metabolic fate of this compound be predicted to address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH to identify phase I metabolites. Bicyclic amines often undergo CYP3A4-mediated oxidation .
- Isotopic labeling : Synthesize a deuterated analog (e.g., deuterium at the methylene bridge) to track metabolic hotspots via mass spectrometry .
- In silico prediction : Tools like SwissADME simulate first-pass metabolism and bioavailability, cross-referenced with experimental data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
